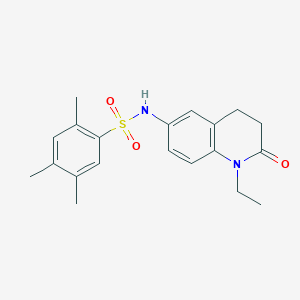

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolin scaffold fused with a substituted benzene ring. The compound’s structure includes a 1-ethyl group at the tetrahydroquinolin moiety and a 2,4,5-trimethylphenylsulfonamide group. Structural elucidation of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure solution .

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-5-22-18-8-7-17(12-16(18)6-9-20(22)23)21-26(24,25)19-11-14(3)13(2)10-15(19)4/h7-8,10-12,21H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGQMYMXXSXDGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinoline core

Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of reduced tetrahydroquinoline derivatives.

Substitution: Introduction of different functional groups leading to a variety of sulfonamide derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity can be explored for potential therapeutic uses.

Medicine: Research into its pharmacological properties may lead to the development of new drugs.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

This compound is unique due to its specific structure and potential applications. Similar compounds include other sulfonamide derivatives and tetrahydroquinoline derivatives. the presence of the ethyl group and the specific arrangement of substituents on the benzene ring make this compound distinct.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other tetrahydroquinolin and sulfonamide derivatives. Below is a detailed comparison with two analogs identified in literature:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Solubility :

- The target compound’s 2,4,5-trimethylbenzene sulfonamide group balances lipophilicity (methyl groups) and polarity (sulfonamide), whereas the ester-containing bicyclooctane analog is likely less soluble due to steric hindrance.

- The thiazole-oxazole carboxamide analog may exhibit higher aqueous solubility due to its polar carboxamide group.

Biological Activity :

- Sulfonamide groups (as in the target compound) are often associated with enzyme inhibition (e.g., carbonic anhydrase), while bromo and phenyl groups in the bicyclooctane analog suggest halogen-bonding interactions or kinase targeting.

Synthetic Accessibility :

- The target compound’s synthesis likely involves sulfonamide coupling, whereas the thiazole-oxazole analog may require multi-step heterocycle formation. Crystallographic validation of these structures would typically employ SHELX-based refinement .

Research Findings and Methodological Insights

- Structural Analysis : SHELX software remains critical for resolving crystallographic data of complex sulfonamide derivatives, enabling precise bond-length and angle measurements for comparative studies .

- Reactivity : The sulfonamide group in the target compound may confer stability under physiological conditions compared to ester or carboxamide analogs, which are prone to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.